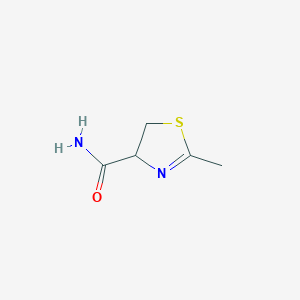
Benzene;propan-2-olate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene;propan-2-olate;titanium(4+), also known as titanium tetraisopropanolate or titanium(IV) isopropoxide, is a chemical compound with the formula Ti(C3H7O)4. It is a colorless to light yellow liquid that is widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it valuable in the fields of materials science, chemistry, and engineering .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium tetraisopropanolate is typically synthesized through the reaction of titanium tetrachloride (TiCl4) with isopropanol (C3H8O). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
TiCl4+4C3H8O→Ti(C3H7O)4+4HCl
The reaction is exothermic and requires careful control of temperature and addition rates to ensure the complete conversion of titanium tetrachloride to titanium tetraisopropanolate .
Industrial Production Methods
In industrial settings, titanium tetraisopropanolate is produced in large quantities using continuous flow reactors. The process involves the controlled addition of titanium tetrachloride to a large excess of isopropanol under anhydrous conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium tetraisopropanolate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide (TiO2) and isopropanol.
Oxidation: Can be oxidized to form titanium dioxide.
Substitution: Reacts with other alcohols to form different titanium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Oxidation: Oxygen or air.
Substitution: Other alcohols such as methanol or ethanol.
Major Products Formed
Hydrolysis: Titanium dioxide (TiO2) and isopropanol.
Oxidation: Titanium dioxide (TiO2).
Substitution: Different titanium alkoxides depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Titanium tetraisopropanolate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of titanium tetraisopropanolate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In the presence of water, it undergoes hydrolysis to form titanium dioxide, which is a key component in many industrial and scientific applications. The compound’s reactivity is attributed to the titanium center, which can coordinate with various ligands and undergo substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) ethoxide: Ti(C2H5O)4
Titanium(IV) butoxide: Ti(C4H9O)4
Titanium(IV) methoxide: Ti(CH3O)4
Uniqueness
Titanium tetraisopropanolate is unique due to its specific reactivity and solubility properties. It is more soluble in organic solvents such as benzene, chloroform, and ether compared to its ethoxide and butoxide counterparts. Additionally, its use in the synthesis of chiral epoxides and biocompatible materials highlights its versatility and importance in various fields .
Eigenschaften
IUPAC Name |
benzene;propan-2-olate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3C3H7O.Ti/c1-2-4-6-5-3-1;3*1-3(2)4;/h1-5H;3*3H,1-2H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPUDBCRDXPFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].C1=CC=[C-]C=C1.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432891 |
Source


|
| Record name | Titanium,phenyltripropoxy-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111452-11-0 |
Source


|
| Record name | Titanium,phenyltripropoxy-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Propyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B39146.png)


![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)



